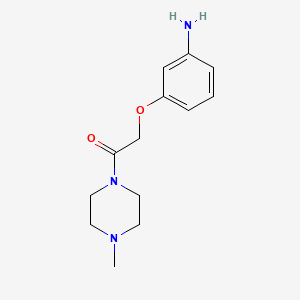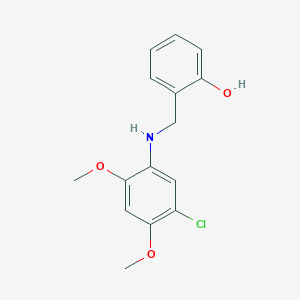
4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine
描述
4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their versatile biological activities
作用机制
Target of Action
It is known that similar compounds have been used as molecular templates for hosting water dimers .
Mode of Action
It is known that similar compounds can host water dimers within their structure . This suggests that the compound may interact with its targets by encapsulating them, leading to changes in their behavior or function.
Biochemical Pathways
The ability of similar compounds to host water dimers suggests that they may influence water-related biochemical pathways .
Pharmacokinetics
Similar compounds are known to be used as reductants in various reactions , which may suggest some degree of bioavailability.
Result of Action
The ability of similar compounds to host water dimers suggests that they may influence the behavior of water molecules in a cellular context .
Action Environment
It is known that similar compounds can function as reductants in various reactions , suggesting that they may be influenced by factors such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base to form 4-(Diphenylmethyl)piperazine. This intermediate is then reacted with 4-(isopropoxy)phenylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can further enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or sulfonyl groups.
科学研究应用
4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its use as an antihistamine, antipsychotic, or antifungal agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
4-(Diphenylmethyl)piperazine: Lacks the isopropoxyphenylsulfonyl group, which may result in different biological activity and chemical properties.
1-(4-Isopropoxyphenylsulfonyl)piperazine: Lacks the diphenylmethyl group, which can affect its binding affinity and selectivity.
N-Benzylpiperazine: A simpler analog with different pharmacological properties.
Uniqueness
4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine is unique due to the presence of both diphenylmethyl and isopropoxyphenylsulfonyl groups, which contribute to its distinct chemical and biological properties. These structural features can enhance its potential as a therapeutic agent and its versatility in various scientific applications.
属性
IUPAC Name |
1-benzhydryl-4-(4-propan-2-yloxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-21(2)31-24-13-15-25(16-14-24)32(29,30)28-19-17-27(18-20-28)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,21,26H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBRDZHMTPJNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)
![4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol](/img/structure/B3033384.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B3033385.png)
![4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033386.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033391.png)

![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033393.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B3033396.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033398.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033399.png)
![2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033400.png)
![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033401.png)
